Arlidin

Description

Properties

IUPAC Name |

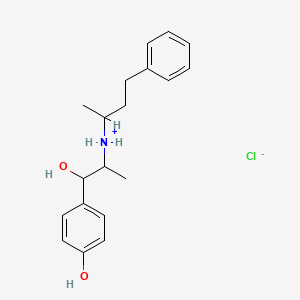

[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-(4-phenylbutan-2-yl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJHABUMMDMAFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)[NH2+]C(C)C(C2=CC=C(C=C2)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

447-41-6 (Parent) | |

| Record name | Nylidrin hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000849558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849-55-8 | |

| Record name | Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylidrin hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000849558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Mechanism of Arlidin (Nylidrin) on Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arlidin, known chemically as Nylidrin or Buphenine Hydrochloride, is a sympathomimetic drug recognized for its vasodilatory effects, particularly in peripheral vascular diseases.[1] Its primary mechanism of action on vascular smooth muscle is centered on its function as a beta-adrenergic agonist.[2][3] This guide provides an in-depth examination of the molecular signaling pathways, quantitative effects, and key experimental methodologies used to characterize the action of this compound and related compounds on vascular smooth muscle.

Core Mechanism of Action

This compound exerts its vasodilatory effect by selectively stimulating β2-adrenergic receptors on the surface of vascular smooth muscle cells (VSMCs).[3][4] This interaction initiates a well-defined intracellular signaling cascade that culminates in muscle relaxation and the widening of blood vessels (vasodilation).[1][2]

The process unfolds as follows:

-

Receptor Binding: this compound binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[4]

-

G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).[5]

-

Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.[2][5]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[2][6]

-

Protein Kinase A (PKA) Activation: The elevated intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[7][8]

-

Downstream Effects: PKA activation triggers several downstream events that collectively reduce the contractility of the smooth muscle cell:

-

Reduced Intracellular Calcium ([Ca2+]): PKA phosphorylates and inhibits L-type calcium channels, reducing the influx of extracellular Ca2+. It also enhances the activity of Ca2+-ATPases that pump Ca2+ out of the cytosol and into the sarcoplasmic reticulum. This overall decrease in cytosolic Ca2+ is a primary driver of relaxation.[2][9]

-

Decreased Myosin Light Chain Kinase (MLCK) Activity: The contraction of smooth muscle is dependent on the Ca2+/calmodulin-dependent phosphorylation of myosin light chains by MLCK. By lowering intracellular Ca2+, PKA activation indirectly reduces MLCK activity.[10] Furthermore, PKA can directly phosphorylate MLCK, reducing its affinity for the Ca2+/calmodulin complex.

-

Potassium Channel Modulation: PKA can phosphorylate and open potassium channels (such as BKCa and Kv channels), leading to hyperpolarization of the cell membrane.[6][11] This makes it more difficult for voltage-gated calcium channels to open, further contributing to reduced Ca2+ influx and promoting relaxation.[6]

-

The net result of this cascade is the dephosphorylation of myosin light chains, preventing the interaction between actin and myosin filaments and leading to vascular smooth muscle relaxation and vasodilation.[1]

Signaling Pathway Visualization

The signaling cascade initiated by this compound binding to the β2-adrenergic receptor is illustrated below.

Caption: this compound signaling pathway in vascular smooth muscle cells.

Quantitative Data Presentation

While extensive quantitative dose-response data specifically for this compound on isolated vascular smooth muscle is limited in recent literature, the effects of β-adrenergic stimulation are well-characterized. The following table summarizes representative data for Isoproterenol, a potent non-selective β-agonist, to illustrate the typical quantitative effects on vascular smooth muscle.

| Parameter | Agonist | Preparation | Value | Description |

| Relaxation (EC50) | Isoproterenol | Pre-contracted rat aorta | ~30 nM | The concentration required to produce 50% of the maximal relaxation response. |

| cAMP Production (EC50) | Isoproterenol | Cultured VSMCs | ~500 nM | The concentration required to produce 50% of the maximal increase in intracellular cAMP. |

| BKCa Channel Activation | Isoproterenol (10 µmol/L) | Porcine coronary myocytes | ~20-fold increase | The fold-increase in the open probability of large-conductance calcium-activated potassium channels.[11] |

| Antihypertensive Effect | Nylidrin HCl | Spontaneously Hypertensive Rats | 0.5 mg/kg, s.c. | The minimum effective subcutaneous dose to produce a sustained decrease in blood pressure.[3] |

Note: Data for Isoproterenol is illustrative of a typical β-agonist response. EC50 values can vary significantly based on the specific tissue, species, and experimental conditions.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro and ex vivo experimental techniques.

Isometric Tension Measurement in Isolated Aortic Rings

This protocol assesses the direct contractile or relaxant effects of a compound on a segment of a blood vessel.

Methodology:

-

Tissue Preparation: A segment of the thoracic aorta is carefully dissected from a laboratory animal (e.g., rat or mouse) and placed in cold, oxygenated Krebs-Ringer bicarbonate solution. Adherent connective tissue is removed, and the aorta is cut into rings approximately 2-4 mm in length.[12][13]

-

Mounting: Two L-shaped stainless steel or tungsten wires are passed through the lumen of the aortic ring. One wire is fixed to a stationary support in an organ bath, while the other is connected to an isometric force transducer.[12] The organ bath is filled with Krebs-Ringer solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.

-

Equilibration and Viability Check: The aortic ring is gradually stretched to an optimal resting tension (e.g., ~9.81 mN) and allowed to equilibrate for 30-60 minutes.[12] The viability of the smooth muscle is confirmed by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).[13] Endothelial integrity can be tested by assessing relaxation to acetylcholine (B1216132) after pre-contraction with an α-agonist like phenylephrine.

-

Drug Application: After washing and returning to baseline tension, the aortic ring is pre-contracted with a stable contractile agent (e.g., phenylephrine, 1 µM).[14] Once a stable contraction plateau is reached, cumulative concentrations of this compound (or another vasodilator) are added to the bath.

-

Data Acquisition and Analysis: The force transducer records changes in isometric tension. Relaxation is typically expressed as a percentage decrease from the pre-contracted tension. Dose-response curves are generated to calculate parameters like EC50 (the concentration causing 50% of the maximal effect).[12]

Caption: Experimental workflow for isometric tension studies.

Intracellular Calcium ([Ca2+]) Measurement

This method quantifies changes in the concentration of free cytosolic calcium in live vascular smooth muscle cells (VSMCs) in response to drug application.

Methodology:

-

Cell Preparation: Primary VSMCs are isolated from aortic tissue by enzymatic digestion and cultured, or a suitable cell line is used. Cells are seeded onto glass coverslips 16-24 hours before the experiment.[15]

-

Dye Loading: Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM. Fura-2 AM is membrane-permeable. Once inside the cell, esterases cleave the AM group, trapping the active Fura-2 molecule.[16][17] The loading is typically done for 30-60 minutes at room temperature or 37°C in a buffered saline solution.[15]

-

Imaging Setup: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a detector (e.g., a CCD camera).[15]

-

Data Acquisition: Cells are continuously perfused with a physiological buffer. A baseline fluorescence ratio is established by recording emission at ~510 nm while alternating excitation between 340 nm and 380 nm.[17] After establishing a stable baseline, this compound is introduced via the perfusion system.

-

Analysis and Calibration: The ratio of the fluorescence intensities (F340/F380) is calculated. This ratio is directly proportional to the intracellular calcium concentration.[15] At the end of the experiment, the signal can be calibrated by exposing the cells to a calcium ionophore (e.g., ionomycin) in a high-calcium solution to obtain the maximum ratio (Rmax), followed by a calcium-free solution with a chelator (e.g., EGTA) to obtain the minimum ratio (Rmin). These values are used in the Grynkiewicz equation to convert fluorescence ratios into absolute calcium concentrations.[18]

Adenylyl Cyclase Activity Assay

This biochemical assay directly measures the enzymatic activity of adenylyl cyclase by quantifying the rate of cAMP production from ATP.

Methodology:

-

Membrane Preparation: VSMCs are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the cell membranes, which contain the adenylyl cyclase enzyme. The membrane pellet is resuspended in a suitable buffer.[19][20]

-

Reaction Mixture: The membrane preparation is added to a reaction mixture typically containing:

-

[α-32P]ATP as a radioactive substrate.

-

An ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase) to maintain ATP levels.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Buffer, MgCl2, and the test compound (this compound).[19]

-

-

Incubation: The reaction is initiated by adding the membrane preparation and incubated at 30-37°C for a defined period (e.g., 10-15 minutes).[19]

-

Termination and Separation: The reaction is stopped by adding a "stop solution" (e.g., containing SDS and unlabeled ATP). The newly formed [32P]cAMP is then separated from the unreacted [α-32P]ATP and other nucleotides. A common method involves sequential column chromatography over Dowex and alumina (B75360) columns.[19]

-

Quantification: The radioactivity of the purified [32P]cAMP fraction is measured using a scintillation counter. The amount of cAMP produced is calculated based on the specific activity of the [α-32P]ATP, and the adenylyl cyclase activity is expressed as pmol of cAMP generated per minute per mg of membrane protein.

Conclusion

The mechanism of action of this compound on vascular smooth muscle is a classic example of β2-adrenergic receptor-mediated vasodilation. By activating the Gs-adenylyl cyclase-cAMP-PKA signaling pathway, this compound effectively reduces intracellular calcium concentrations and decreases the sensitivity of the contractile apparatus, leading to smooth muscle relaxation. The experimental protocols detailed herein represent the foundational techniques for quantifying these effects and remain central to the pharmacological investigation of vasodilatory drugs.

References

- 1. Vasodilation - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Buphenine Hydrochloride? [synapse.patsnap.com]

- 3. Nylidrin: a potent anti-hypertensive agent in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 6. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A primary role for protein kinase A in smooth muscle relaxation induced by adrenergic agonists and neuropeptides [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. ahajournals.org [ahajournals.org]

- 12. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 17. ionbiosciences.com [ionbiosciences.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Buphenine Signaling Pathway in Endothelial Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buphenine, also known as nylidrin (B1677059) hydrochloride, is a sympathomimetic drug utilized for its vasodilatory properties, primarily in the management of peripheral vascular diseases.[1][2] Its mechanism of action is centered on its function as a beta-adrenergic receptor agonist.[1][2][3] While the vasodilatory effects of beta-agonists have been traditionally attributed to their action on vascular smooth muscle cells, it is now widely accepted that endothelial cells play a crucial role in this process. Endothelial cells express beta-adrenergic receptors, and their stimulation can lead to the production of nitric oxide (NO), a potent vasodilator.[4][5]

This technical guide provides a comprehensive overview of the core signaling pathway of buphenine in vascular endothelial cells. Due to the limited direct research on buphenine's specific interactions in endothelial cells, this guide synthesizes information from studies on buphenine (nylidrin) and other well-characterized beta-adrenergic agonists to construct a detailed molecular pathway. The guide includes quantitative data from relevant studies, detailed experimental protocols for key assays, and visualizations of the signaling cascade and experimental workflows.

The Core Signaling Pathway of Buphenine in Endothelial Cells

The signaling cascade initiated by buphenine in endothelial cells is a multifaceted process that ultimately leads to the production of nitric oxide (NO) and subsequent vasodilation. The pathway is initiated by the binding of buphenine to beta-adrenergic receptors on the endothelial cell surface, which triggers a series of intracellular events.

Receptor Binding and G-Protein Activation

Buphenine, acting as a beta-adrenergic agonist, binds to beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs), on the endothelial cell membrane.[1] While endothelial cells express β1, β2, and β3 receptor subtypes, buphenine is suggested to have a preference for β2-ARs.[3][6][7] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein, primarily the stimulatory G-protein (Gs). This activation involves the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer.

cAMP Production and Downstream Effectors

The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme embedded in the cell membrane. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels activates two main downstream effector proteins in endothelial cells: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[8][9][10]

PKA and Epac-Mediated eNOS Activation

Both PKA and Epac contribute to the activation of endothelial Nitric Oxide Synthase (eNOS), the enzyme responsible for producing NO from L-arginine.[9][10] Their activation of eNOS is primarily mediated through the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[9][11]

-

PKA-dependent pathway: Activated PKA can phosphorylate and activate various downstream targets, which in turn leads to the activation of the PI3K/Akt pathway.

-

Epac-dependent pathway: Activated Epac can also stimulate the PI3K/Akt pathway.

The activation of Akt (also known as Protein Kinase B) is a critical step. Akt then directly phosphorylates eNOS at its serine 1177 residue (Ser1177).[9][12] This phosphorylation event is crucial for increasing the enzymatic activity of eNOS.

Alternative Gi-Coupled Pathway

In addition to the canonical Gs-coupled pathway, there is evidence that β2-ARs can also couple to the inhibitory G-protein (Gi).[6][11] The activation of Gi can also lead to the activation of Akt, in this case through a pathway involving the soluble tyrosine kinase Src.[11] This provides an alternative, cAMP-independent mechanism for β2-AR-mediated eNOS activation.

Nitric Oxide Production and Vasodilation

The phosphorylation of eNOS at Ser1177 enhances its activity, leading to an increased production of nitric oxide (NO).[12] NO is a small, lipophilic gas that readily diffuses from the endothelial cell to adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase, which converts GTP to cyclic guanosine (B1672433) monophosphate (cGMP). The elevated cGMP levels then activate protein kinase G (PKG), which initiates a cascade of events leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.

Caption: Buphenine signaling pathway in endothelial cells leading to vasodilation.

Quantitative Data

Direct quantitative data for buphenine's effects on endothelial cell signaling is limited. However, studies using other beta-agonists and cAMP-elevating agents provide valuable insights into the dose-response relationships and efficacy of this pathway.

Table 1: Effects of Beta-Adrenergic Agonists and cAMP-Elevating Agents on Endothelial Cells

| Compound | Cell Type | Concentration | Effect | Reference |

| Nylidrin (Buphenine) | Perfused Cat Eye | 40-50 µM | Half-maximal response for b-wave amplitude increase | [13] |

| Isoproterenol | Canine Coronary Microvessels | 10⁻⁴ mol/L | ~1.7-fold increase in nitrite (B80452) release | [5] |

| Forskolin | Canine Coronary Microvessels | 10⁻⁴ mol/L | ~1.9-fold increase in nitrite release | [5] |

| Forskolin | Human Umbilical Vein Endothelial Cells (HUVECs) | 3 µM | Increase in intracellular cAMP to ~1.2 µM | [14] |

| Formoterol | Bovine Aortic Endothelial Cells | Subnanomolar | Significant reduction of cell permeability | [15] |

| Isoproterenol | Bovine Aortic Endothelial Cells | Micromolar | Significant reduction of cell permeability | [15] |

Table 2: Beta-Adrenergic Receptor Characteristics in Bovine Aortic Endothelial Cells

| Parameter | Value | Reference |

| Receptor Subtype | Primarily β2 | [16] |

| Receptor Density (Bmax) | ~20,000 sites/cell | [16] |

| Dissociation Constant (Kd) for [¹²⁵I]ICYP | 53 ± 9 pM | [16] |

| Agonist Potency Order | Isoproterenol > Epinephrine > Norepinephrine | [16] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the buphenine/beta-adrenergic signaling pathway in endothelial cells.

Human Umbilical Vein Endothelial Cell (HUVEC) Culture

HUVECs are a standard model for studying endothelial cell biology.

-

Preparation: Coat tissue culture flasks (e.g., T-75) with a suitable attachment factor like fibronectin or gelatin.

-

Thawing: Rapidly thaw a cryopreserved vial of HUVECs in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile cell culture hood.

-

Seeding: Resuspend the cells in complete Endothelial Cell Growth Medium (e.g., EGM-2) and seed them into the prepared flask.

-

Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Medium Change: Change the medium every 2-3 days.

-

Subculture: When the cells reach 80-90% confluency, passage them using a trypsin/EDTA solution to detach the cells. Neutralize the trypsin with a trypsin neutralizing solution or medium containing serum, centrifuge the cells, and re-seed them into new flasks at a lower density.[17]

Measurement of Intracellular cAMP Levels (ELISA-based)

This protocol outlines a general method for quantifying changes in intracellular cAMP.

-

Cell Seeding: Seed HUVECs in 6-well plates and grow to confluency.

-

Serum Starvation: Before the experiment, serum-starve the cells for 12-14 hours to reduce basal signaling activity.[18]

-

PDE Inhibition: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., 10 µM rolipram (B1679513) or 100 µM IBMX) for 10-20 minutes to prevent cAMP degradation.[18][19]

-

Stimulation: Treat the cells with buphenine or another beta-agonist at various concentrations for a specified time (e.g., 10-30 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.

-

ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysate and a fixed amount of HRP-labeled cAMP to a microplate pre-coated with an anti-cAMP antibody.

-

Detection: After incubation and washing steps, add a substrate solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the cAMP concentration in the sample.

-

Quantification: Calculate the cAMP concentration in each sample based on a standard curve generated with known cAMP concentrations.

Caption: Workflow for measuring intracellular cAMP levels using an ELISA-based assay.

Western Blotting for Phosphorylated eNOS (Ser1177) and Akt (Ser473)

This protocol is for detecting the phosphorylation status of key signaling proteins.

-

Cell Treatment: Grow HUVECs to confluency in 60mm or 100mm dishes. After serum starvation, treat with buphenine or other agonists for the desired time.

-

Cell Lysis: Place the dishes on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

Sample Preparation: Mix the lysate with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 7.5% gel). Run the gel to separate proteins by size.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-eNOS (Ser1177) or phospho-Akt (Ser473) overnight at 4°C with gentle agitation.[12][20]

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against total eNOS and total Akt.

Caption: Experimental workflow for Western blot analysis of protein phosphorylation.

Conclusion

The signaling pathway of buphenine in endothelial cells is a classic example of beta-adrenergic receptor-mediated signal transduction. By acting as a β-AR agonist, buphenine initiates a cascade involving the Gs protein, adenylyl cyclase, and the second messenger cAMP. This leads to the activation of the downstream effectors PKA and Epac, which converge on the PI3K/Akt pathway to phosphorylate and activate eNOS. The resulting production of nitric oxide is a key mechanism contributing to the drug's vasodilatory effects. While direct quantitative and mechanistic studies on buphenine in endothelial cells are not abundant, the well-established principles of beta-adrenergic signaling in the endothelium provide a robust framework for understanding its mode of action. Further research focusing specifically on buphenine could help delineate receptor subtype specificity and quantify its potency and efficacy in mediating endothelial-dependent vasodilation.

References

- 1. What is the mechanism of Buphenine Hydrochloride? [synapse.patsnap.com]

- 2. Effects of buphenine (nylidrin) on the perfused mammalian eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Activation of nitric oxide synthase by β2-adrenoceptors in human umbilical vein endothelium in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Adrenergic Mechanism in the Control of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. physoc.org [physoc.org]

- 9. The cAMP effectors PKA and Epac activate endothelial NO synthase through PI3K/Akt pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PKA and Epac activation mediates cAMP-induced vasorelaxation by increasing endothelial NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endothelial beta2 adrenergic signaling to AKT: role of Gi and SRC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of beta-agonists on b- and c-waves implicit for adrenergic mechanisms in cat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Real-time monitoring of cAMP levels in living endothelial cells: thrombin transiently inhibits adenylyl cyclase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of endothelial permeability by beta-adrenoceptor agonists: contribution of beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Endothelial cells contain beta adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biocat.com [biocat.com]

- 18. Assessment of cellular mechanisms contributing to cAMP compartmentalization in pulmonary microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cAMP signaling primes lung endothelial cells to activate caspase-1 during Pseudomonas aeruginosa infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Interaction of Nylidrin Hydrochloride with the Beta-2 Adrenergic Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nylidrin hydrochloride, a potent vasodilator, exerts its therapeutic effects primarily through its interaction with beta-adrenergic receptors. This technical guide provides a comprehensive overview of the molecular interactions between Nylidrin hydrochloride and the beta-2 adrenergic receptor (β2AR), a key G-protein coupled receptor (GPCR) involved in smooth muscle relaxation and other physiological responses. This document details the mechanism of action, downstream signaling pathways, and relevant experimental methodologies for studying this interaction. Due to the limited availability of specific quantitative binding and functional data for Nylidrin hydrochloride in publicly accessible literature, this guide also presents generalized experimental protocols and data for analogous β2AR agonists to provide a comparative context.

Introduction to Nylidrin Hydrochloride

Nylidrin hydrochloride is a sympathomimetic amine chemically described as 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]benzenemethanol hydrochloride. It has been used clinically as a peripheral vasodilator to treat conditions associated with poor blood flow.[1] Its primary mechanism of action is through the stimulation of beta-adrenergic receptors, leading to the relaxation of smooth muscles in blood vessels and an increase in blood flow.[2][3]

Table 1: Chemical and Physical Properties of Nylidrin Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₅NO₂·HCl | [4] |

| Molecular Weight | 335.87 g/mol | [5] |

| CAS Number | 849-55-8 | [5] |

| Chemical Structure | See Figure 1 | [4] |

| Synonyms | Buphenine hydrochloride, Arlidin | [6] |

The Beta-2 Adrenergic Receptor (β2AR)

The β2AR is a member of the GPCR superfamily, characterized by seven transmembrane domains. These receptors are crucial for mediating the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. In the context of Nylidrin's action, the β2ARs located on vascular smooth muscle cells are of primary importance.

Mechanism of Action: Nylidrin Hydrochloride and β2AR Interaction

As a β-adrenergic agonist, Nylidrin binds to the β2AR, initiating a conformational change in the receptor.[3] This activation triggers a cascade of intracellular events, leading to the physiological response of vasodilation. The binding of an agonist like Nylidrin to the β2AR stabilizes the active conformation of the receptor.[7]

Binding Affinity and Potency

For comparative purposes, the binding affinities and potencies of other well-characterized β2AR agonists are presented in the following table.

Table 2: Binding Affinity (Ki) and Functional Potency (EC50) of Selected β2AR Agonists (for comparative reference)

| Compound | Ki (nM) | EC50 (cAMP accumulation) (nM) | Reference |

| Isoproterenol | 150 - 400 | 10 - 50 | [9] |

| Salbutamol | 100 - 250 | 5 - 20 | |

| Fenoterol | 10 - 30 | 1 - 10 | |

| Salmeterol | 3 - 10 | 0.1 - 1 |

Note: These values are approximate and can vary depending on the experimental conditions.

Downstream Signaling Pathways

The activation of the β2AR by Nylidrin hydrochloride initiates a well-defined signaling cascade primarily mediated by the Gs alpha subunit of the heterotrimeric G-protein.

Gs-Protein Activation and cAMP Production

Upon agonist binding, the β2AR undergoes a conformational change that allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated Gs protein. This interaction promotes the exchange of GDP for GTP on the Gαs subunit. The GTP-bound Gαs subunit then dissociates from the βγ subunits and activates adenylyl cyclase. Adenylyl cyclase, in turn, catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

Protein Kinase A (PKA) Activation and Cellular Effects

The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA is a serine/threonine kinase that phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation. In vascular smooth muscle, PKA phosphorylates and inactivates myosin light chain kinase (MLCK), which is essential for muscle contraction. This leads to dephosphorylation of the myosin light chain, resulting in vasodilation.

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the interaction of ligands with the β2AR. Specific parameters for Nylidrin hydrochloride would need to be optimized empirically.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (Nylidrin) by measuring its ability to displace a radiolabeled ligand from the β2AR.

5.1.1. Materials

-

Cell Membranes: Membranes prepared from cells overexpressing the human β2AR (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity β2AR antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled β2AR antagonist (e.g., 10 µM propranolol).

-

Test Compound: Nylidrin hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

5.1.2. Method

-

Prepare serial dilutions of Nylidrin hydrochloride.

-

In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific binding control, or a dilution of Nylidrin.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the logarithm of the Nylidrin concentration.

-

Determine the IC50 value (the concentration of Nylidrin that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).

5.2.1. Materials

-

Cell Line: A cell line expressing the human β2AR (e.g., HEK293 or CHO cells).

-

Test Compound: Nylidrin hydrochloride.

-

Stimulation Buffer: A buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate Reader: Compatible with the chosen detection kit.

5.2.2. Method

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Replace the culture medium with stimulation buffer and incubate.

-

Add serial dilutions of Nylidrin hydrochloride to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the cAMP concentration in the cell lysates using the plate reader.

-

Plot the cAMP concentration against the logarithm of the Nylidrin concentration.

-

Determine the EC50 value (the concentration of Nylidrin that produces 50% of the maximal response).

Conclusion

Nylidrin hydrochloride functions as a beta-adrenergic agonist, with its vasodilatory effects mediated through the activation of β2ARs and the subsequent Gs-cAMP-PKA signaling pathway. While the qualitative mechanism of action is well-understood, there is a notable lack of specific quantitative data on its binding affinity and functional potency at the human β2AR in the public domain. The experimental protocols provided in this guide offer a framework for researchers to determine these parameters and further elucidate the pharmacological profile of Nylidrin hydrochloride. Such studies are essential for a more complete understanding of its therapeutic actions and for the development of novel, more selective β2AR agonists.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Beta2 Receptor Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta2-Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activities of beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dbt.univr.it [dbt.univr.it]

- 8. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights into adrenergic receptor function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Arlidin (Nylidrin) on Cerebral Blood Flow: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Arlidin (Nylidrin) is a pharmaceutical agent developed several decades ago. The majority of the research into its specific effects on cerebral hemodynamics was conducted in the mid-20th century. Consequently, the available data may not meet the rigorous quantitative and methodological standards of current cerebrovascular research. This guide synthesizes the foundational knowledge available in the public domain.

Introduction

This compound, known chemically as Nylidrin or Buphenine, is a sympathomimetic drug classified as a peripheral vasodilator.[1] It has been historically utilized in the management of vascular disorders characterized by vasospasm, such as peripheral vascular disease.[1] Its potential application as a cerebral vasodilator has also been a subject of investigation, aiming to improve blood flow in conditions of cerebrovascular insufficiency.[2] This document provides an in-depth review of the pharmacodynamics of this compound, with a specific focus on its mechanism of action and its effects on cerebral blood flow (CBF), based on available scientific literature.

Mechanism of Action: Beta-Adrenergic Agonism

The primary mechanism of action for this compound is its function as a beta-adrenergic receptor agonist.[1][3] The cerebral vasculature is innervated with adrenergic receptors, and the vasodilatory effects of this compound in the brain are believed to be mediated predominantly through its interaction with β2-adrenergic receptors located on the vascular smooth muscle.[4][5]

Stimulation of these G-protein coupled receptors initiates a downstream signaling cascade:

-

Receptor Binding: this compound binds to the β2-adrenergic receptor.

-

Adenylyl Cyclase Activation: The activated receptor stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

-

PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This cascade results in the relaxation of vascular smooth muscle, causing vasodilation and a potential increase in blood flow.[1]

Pharmacodynamic Effects on Cerebral Blood Flow

The classification of this compound as a cerebral vasodilator is supported by several studies, although the evidence regarding the magnitude and consistency of its effect on CBF is mixed.[2] Some early investigations suggested that this compound could increase cerebral blood flow and was potentially useful in treating cerebrovascular insufficiency. For example, studies indicated that this compound could counteract the electroencephalogram (EEG) slowing caused by hyperventilation-induced cerebral vasoconstriction, implying a vasodilatory effect in the brain.

However, other animal studies have produced more ambiguous results. An investigation in dogs receiving parenteral this compound did not demonstrate a significant effect on cerebrovascular circulation. A study in cats noted central cardiovascular effects that were not consistent with its known beta-sympathomimetic properties, suggesting a more complex interaction that might involve central alpha-receptors. This lack of consistent, robust evidence, particularly from modern, high-resolution imaging modalities, makes it difficult to definitively quantify this compound's impact on cerebral perfusion.

Summary of Key Experimental Findings

| Study / Author(s) | Year | Subjects | Key Findings on Cerebral Blood Flow | Methodology (if available) |

| Winsor T, et al. | 1960 | Human | Implied increase in cerebral circulatory action. | Not specified in abstract. |

| Eisenberg S. | 1960 | Human | Reported a positive effect on cerebral circulation. | Not specified in abstract. |

| Whittier J, et al. | 1962 | Human | Prevented EEG slow-wave response to hyperventilation, suggesting prevention of cerebral vasoconstriction. | Electroencephalography (EEG). |

| Reiss J, et al. | 1968 | Dogs | Parenteral administration had no significant effect on cerebrovascular circulation. | Not specified in abstract. |

| van Zwieten PA. | 1980 | Cats | Central administration lowered blood pressure; effects were not compatible with pure beta-sympathomimetic properties. | Vertebral artery injection, Cerebroventricular perfusion. |

Generalized Experimental Protocol for Assessing a Cerebral Vasodilator

While specific protocols for the historical this compound studies are not fully detailed, a generalized workflow for assessing the impact of a vasoactive drug on CBF in a research setting is outlined below. This protocol integrates methodologies mentioned across the cerebrovascular research literature.

Objective: To quantify the change in regional and global cerebral blood flow in response to the administration of a test compound (e.g., this compound).

1. Subject Selection & Baseline:

-

Subjects: Human volunteers or animal models (e.g., canine, feline, rodent).

-

Inclusion/Exclusion Criteria: Defined criteria to ensure a homogenous study population and minimize confounding variables.

-

Baseline Measurements: Acquisition of baseline physiological parameters, including heart rate, blood pressure, and a baseline CBF measurement.

2. Compound Administration:

-

Route: Intravenous (IV) infusion, intra-arterial injection, or oral administration.

-

Dosage: A dose-escalation design may be used to determine a dose-response relationship. A placebo control is administered to a separate group.

3. Cerebral Blood Flow Measurement:

-

Technique: A validated technique for measuring CBF is employed. Historical methods include the Kety-Schmidt technique (using an inert gas tracer like nitrous oxide). Modern, more precise methods include:

-

Positron Emission Tomography (PET): Often considered a gold standard, using a tracer like 15O-labeled water to quantify blood flow in mL/100g/min.

-

Arterial Spin Labeling (ASL) MRI: A non-invasive MRI technique that uses magnetically labeled water in the arterial blood as an endogenous tracer.

-

Single-Photon Emission Computed Tomography (SPECT): Uses a radiotracer (e.g., 99mTc-HMPAO) to assess regional cerebral perfusion.

-

-

Timing: CBF measurements are taken at predefined intervals during and after compound administration to capture the pharmacodynamic profile.

4. Data Analysis:

-

Image Processing: Raw data from imaging modalities are processed to generate quantitative CBF maps.

-

Statistical Analysis: Changes in CBF from baseline are compared between the active treatment and placebo groups. Statistical tests (e.g., ANOVA, t-tests) are used to determine significance.

Conclusion

This compound (Nylidrin) exerts its vasodilatory effects through its action as a beta-adrenergic agonist, a well-established mechanism that promotes vascular smooth muscle relaxation. While it has been historically classified as a cerebral vasodilator, the body of evidence for a significant and consistent increase in cerebral blood flow is primarily based on older studies with qualitative endpoints. The lack of robust, quantitative data from modern neuroimaging techniques makes it challenging to fully characterize its pharmacodynamic profile in the cerebral circulation. For drug development professionals, while the mechanism of beta-adrenergic agonism remains a valid target for cerebral vasodilation, the historical case of this compound underscores the need for rigorous, quantitative assessment using contemporary methodologies to validate therapeutic efficacy.

References

- 1. Quantitative measurements of cerebral blood flow with near-infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uwo.scholaris.ca [uwo.scholaris.ca]

- 3. Quantification of cerebral blood flow in adults by contrast-enhanced near-infrared spectroscopy: Validation against MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Vasodilatory Properties of Buphenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buphenine, also known as Nylidrin, is a sympathomimetic drug recognized for its vasodilatory effects, primarily in the management of peripheral vascular diseases. This technical guide provides a comprehensive overview of the core mechanisms underlying Buphenine's vasodilatory action, supported by available quantitative data and detailed experimental protocols. The primary mechanism of Buphenine involves its function as a beta-adrenergic agonist, leading to the relaxation of vascular smooth muscle. This document serves as a resource for researchers and professionals in drug development, offering a detailed examination of Buphenine's pharmacology and methodologies for its investigation.

Mechanism of Action: Beta-Adrenergic Agonism and cAMP Signaling

Buphenine exerts its vasodilatory effect predominantly through its action as a beta-adrenergic agonist.[1] Evidence suggests a selectivity for β2-adrenergic receptors, which are prominently expressed in the smooth muscle of peripheral blood vessels.[2]

The binding of Buphenine to these Gs-protein coupled receptors initiates a signaling cascade that results in the relaxation of vascular smooth muscle cells. The key steps in this pathway are:

-

Receptor Activation: Buphenine binds to and activates β2-adrenergic receptors on the surface of vascular smooth muscle cells.

-

G-Protein Activation: This activation leads to the stimulation of the associated Gs-protein.

-

Adenylyl Cyclase Activation: The activated Gs-protein, in turn, activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA).

-

Phosphorylation of Downstream Targets: PKA phosphorylates several intracellular proteins that contribute to vasodilation. A primary target is Myosin Light Chain Kinase (MLCK).

-

Inhibition of Smooth Muscle Contraction: Phosphorylation of MLCK by PKA inhibits its activity. MLCK is crucial for phosphorylating the myosin light chain, a key step in the contraction of smooth muscle. By inhibiting MLCK, Buphenine effectively reduces the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.

This cascade ultimately results in the widening of blood vessels, leading to increased blood flow to the peripheries.

Quantitative Data on Buphenine's Vasodilatory Effects

| Parameter | Value | Species/Model | Source |

| Minimum Effective Dose (Hypotensive Effect) | 0.5 mg/kg, s.c. | Spontaneously Hypertensive Rats | [2] |

| Duration of Action (Hypotensive Effect) | > 3 hours (at 0.5 mg/kg, s.c.) | Spontaneously Hypertensive Rats | [2] |

| Concentration Range (Ocular Effects) | 4.5 - 120 µM | Perfused Cat Eyes | [3] |

| Transient Hypotensive Effect (Normotensive) | 5 or 10 mg/kg, s.c. | Wistar/Kyoto and Holtzman Rats | [2] |

Experimental Protocols for Investigating Vasodilatory Properties

The vasodilatory effects of Buphenine can be rigorously investigated using established in vitro and in vivo experimental models.

In Vitro Assessment: Isolated Aortic Ring Preparation

This protocol provides a robust method for directly measuring the effect of Buphenine on vascular smooth muscle tension.

Objective: To determine the concentration-response relationship of Buphenine-induced vasodilation in isolated arterial segments.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118.3, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine (B352888) (vasoconstrictor)

-

Buphenine hydrochloride

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Aortic Ring Preparation:

-

Humanely euthanize the rat and excise the thoracic aorta.

-

Immediately place the aorta in ice-cold Krebs-Henseleit solution.

-

Carefully clean the aorta of adhering connective and adipose tissue.

-

Cut the aorta into rings of approximately 3-4 mm in length.

-

For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire.

-

-

Mounting and Equilibration:

-

Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen.

-

Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, changing the buffer every 15-20 minutes.

-

-

Viability and Endothelial Integrity Check:

-

Contract the rings with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.

-

After washout and return to baseline, pre-contract the rings with phenylephrine (e.g., 1 µM).

-

Once a stable contraction is achieved, add acetylcholine (B1216132) (e.g., 10 µM) to assess endothelial integrity. A relaxation of >80% indicates intact endothelium.

-

-

Concentration-Response Curve Generation:

-

Wash the rings and allow them to return to baseline.

-

Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable tone.

-

Once the contraction is stable, cumulatively add increasing concentrations of Buphenine to the organ bath.

-

Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the concentration-response curve and calculate the EC50 value (the concentration of Buphenine that produces 50% of the maximal relaxation).

-

In Vivo Assessment: Measurement of Peripheral Blood Flow

This protocol allows for the investigation of Buphenine's effects on blood flow in a living organism.

Objective: To quantify the change in peripheral blood flow in response to Buphenine administration.

Materials:

-

Anesthetized rats or other suitable animal models.

-

Buphenine hydrochloride solution for injection.

-

Laser Doppler flowmetry or microsphere-based techniques for blood flow measurement.

-

Cannulas for drug administration (e.g., femoral vein).

-

Physiological monitoring equipment (blood pressure, heart rate).

Procedure:

-

Animal Preparation:

-

Anesthetize the animal and maintain anesthesia throughout the experiment.

-

Surgically expose a peripheral artery and/or vein (e.g., femoral artery/vein) for blood flow measurement and drug administration, respectively.

-

Place a laser Doppler probe over the tissue of interest (e.g., hindlimb muscle) to continuously monitor blood flow.

-

-

Baseline Measurements:

-

Allow the animal to stabilize after surgery and record baseline peripheral blood flow, blood pressure, and heart rate.

-

-

Buphenine Administration:

-

Administer a bolus dose or a continuous infusion of Buphenine intravenously.

-

Administer a range of doses to establish a dose-response relationship.

-

-

Data Acquisition and Analysis:

-

Continuously record peripheral blood flow, blood pressure, and heart rate throughout the experiment.

-

Calculate the percentage change in blood flow from baseline for each dose of Buphenine.

-

Analyze the effects of Buphenine on systemic cardiovascular parameters.

-

Visualizing the Core Mechanisms

Signaling Pathway of Buphenine-Induced Vasodilation

Experimental Workflow for Isolated Aortic Ring Assay

Conclusion

Buphenine's vasodilatory properties are primarily mediated through its agonistic activity at β2-adrenergic receptors, leading to an increase in intracellular cAMP and subsequent relaxation of vascular smooth muscle. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these effects. Further research to delineate a more precise dose-response relationship and receptor subtype selectivity will enhance the understanding of Buphenine's therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers engaged in the study of vasodilatory agents and the development of novel therapies for peripheral vascular diseases.

References

- 1. Vasodilator activity of endothelin-1 and endothelin-3: rapid development of cross-tachyphylaxis and dependence on the rate of endothelin administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nylidrin: a potent anti-hypertensive agent in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose-response relationship of sublingual nitroglycerin with brachial artery dilatation and change in central and peripheral augmentation index - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of Nylidrin in the Cardiovascular System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylidrin (B1677059), also known as buphenine, is a sympathomimetic drug recognized for its vasodilatory properties, which has led to its historical use in treating peripheral vascular disorders.[1] This technical guide provides a comprehensive overview of the cellular targets of Nylidrin within the cardiovascular system, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate these properties. The information presented is intended to support further research and drug development efforts in the field of cardiovascular pharmacology.

Core Cellular Target: Adrenergic Receptors

The primary cellular targets of Nylidrin in the cardiovascular system are the beta-adrenergic receptors (β-ARs) .[1][2] Nylidrin acts as a β-adrenergic agonist , meaning it binds to and activates these receptors, mimicking the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1][3][4] While it is generally classified as a β-adrenergic agonist, evidence suggests a degree of selectivity for the β2-adrenergic receptor subtype , which is predominantly located on vascular smooth muscle cells.[5][6] Activation of these receptors is the principal mechanism underlying Nylidrin's vasodilatory effects.[5]

There is also evidence to suggest that Nylidrin interacts with beta-1 adrenergic receptors (β1-ARs) , which are primarily found in the heart.[7] Stimulation of cardiac β1-ARs leads to an increase in heart rate and contractility.[7] Additionally, some studies have indicated a potential interaction with central alpha-adrenergic receptors , although this interaction is less well-characterized and its contribution to the overall cardiovascular effects of Nylidrin remains to be fully elucidated.[5]

Quantitative Pharmacological Data

The publicly available quantitative data on the binding affinity and functional potency of Nylidrin at adrenergic receptor subtypes in cardiovascular tissues is limited. The following table summarizes the available data. It is important to note the experimental context, as receptor pharmacology can vary between different tissues and species.

| Parameter | Receptor Subtype | Value | Species | Tissue/Cell Line | Reference |

| Binding Affinity (KD) | α1-Adrenergic | 41 ± 3 nM | Rat | Vas Deferens | [8] |

| β2-Adrenergic | 900 ± 50 nM | Rat | Vas Deferens | [8] | |

| Functional Potency (Half-maximal response) | β-Adrenergic (general) | ~40-50 µM | Cat | Retina (electroretinogram b-wave) | [2] |

It is crucial to interpret this data with caution. The binding affinities for α1 and β2 receptors were determined in the vas deferens, which is not a cardiovascular tissue. The functional potency data is from a retinal study, and its direct correlation to cardiovascular smooth muscle relaxation is not established.

Signaling Pathways

The cardiovascular effects of Nylidrin are mediated through the canonical G-protein coupled receptor (GPCR) signaling pathway associated with β-adrenergic receptors.

Nylidrin-Induced Vasodilation

The primary vasodilatory effect of Nylidrin is initiated by its binding to β2-adrenergic receptors on vascular smooth muscle cells. This interaction triggers a cascade of intracellular events leading to muscle relaxation and an increase in blood vessel diameter.

Caption: Signaling pathway of Nylidrin-induced vasodilation.

Cardiac Effects

Nylidrin's effects on the heart are primarily mediated through its interaction with β1-adrenergic receptors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Effects of beta-agonists on b- and c-waves implicit for adrenergic mechanisms in cat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Central cardiovascular effects of nylidrin (buphenine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nylidrin: a potent anti-hypertensive agent in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Nylidrin | C19H25NO2 | CID 4567 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Arlidin in Neurovascular Coupling: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurovascular coupling (NVC) is a fundamental physiological process that ensures a precise and rapid increase in cerebral blood flow (CBF) to meet the metabolic demands of active neurons. This intricate interplay between neurons, glia, and vascular cells is critical for maintaining brain health and cognitive function. Dysregulation of NVC is implicated in a range of neurological disorders, including stroke, dementia, and neurodegenerative diseases. Arlidin (also known as Nylidrin or Buphenine), a sympathomimetic agent with vasodilatory properties, has been historically explored for its potential to enhance cerebral circulation. This technical guide delves into the existing scientific literature to explore the role of this compound in neurovascular coupling, focusing on its mechanism of action, available quantitative data, and the experimental methodologies employed in its study.

This compound: A Beta-Adrenergic Agonist with Vasodilatory Properties

This compound is classified as a beta-adrenergic agonist.[1] Its primary mechanism of action involves the stimulation of beta-adrenergic receptors, which are G-protein coupled receptors found on the surface of various cells, including vascular smooth muscle cells.[2] The activation of these receptors, particularly the beta-2 adrenergic subtype, initiates a signaling cascade that leads to vasodilation.[3]

Signaling Pathway of this compound-Induced Vasodilation

The vasodilatory effect of this compound is primarily mediated through the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway within vascular smooth muscle cells. The binding of this compound to beta-2 adrenergic receptors triggers the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[4][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets that collectively promote smooth muscle relaxation and, consequently, vasodilation.[6] This process ultimately results in an increased diameter of cerebral blood vessels, which is a key component of the neurovascular response.

Quantitative Data on the Effects of this compound on Cerebral Blood Flow

While the vasodilatory mechanism of this compound is established, specific and recent quantitative data on its dose-dependent effects on neurovascular coupling parameters are limited in the publicly available scientific literature. Older studies have investigated the impact of this compound on cerebral blood flow, but often lack the detailed quantitative analysis and modern methodologies required for a comprehensive understanding of its role in the dynamic process of neurovascular coupling.

Table 1: Summary of Findings on this compound's Effect on Cerebral Blood Flow

| Study Type | Method | Key Findings | Limitations |

| Early Clinical Observations | Not specified | Reports of increased cerebral blood flow.[6][7] | Lack of quantitative data and control groups. |

| Animal Studies (historical) | Not specified | Suggestion of increased cerebral and peripheral blood flow.[8][9] | Limited methodological detail and outdated techniques. |

Note: The available data is largely qualitative and from older studies. Further research with modern neuroimaging techniques is required to provide robust quantitative data on the dose-response relationship between this compound and cerebral blood flow dynamics in the context of neurovascular coupling.

Experimental Protocols for Studying the Role of this compound in Neurovascular Coupling

To rigorously assess the impact of this compound on neurovascular coupling, a combination of modern neuroimaging and physiological recording techniques would be necessary. The following outlines a potential experimental workflow.

Detailed Methodologies:

1. Animal Model and Surgical Preparation:

-

Animal Model: Adult male C57BL/6 mice are a commonly used model for neurovascular coupling studies.

-

Anesthesia: Anesthesia is induced with isoflurane (B1672236) (2-3%) and maintained at a lower concentration (1-1.5%) during surgery and imaging. Body temperature, heart rate, and blood oxygenation are continuously monitored and maintained within physiological ranges.

-

Cranial Window Implantation: A craniotomy is performed over the somatosensory or visual cortex. A glass coverslip is placed over the exposed brain surface and sealed with dental acrylic to create a chronic imaging window. This allows for long-term, repeated imaging of the same cortical area.

2. This compound Administration:

-

Route of Administration: this compound can be administered systemically via intraperitoneal (i.p.) injection or locally via a micropipette onto the cortical surface.

-

Dose-Response: A range of this compound concentrations should be tested to establish a dose-response curve for its effects on vascular parameters. A vehicle control (e.g., saline) is essential for comparison.

3. Neurovascular Coupling Assessment:

-

Sensory Stimulation: A controlled sensory stimulus (e.g., whisker deflection for the somatosensory cortex or visual stimuli for the visual cortex) is used to evoke neuronal activity and a neurovascular response.

-

Two-Photon Laser Scanning Microscopy (TPLSM): TPLSM is a high-resolution imaging technique used to visualize and quantify changes in the diameter of individual pial arteries and penetrating arterioles in response to sensory stimulation before and after this compound administration.[5] Fluorescent dyes (e.g., Texas Red-dextran) are injected intravenously to label the blood plasma.

-

Transcranial Doppler (TCD) Sonography: TCD is a non-invasive technique that can be used in both animal models and humans to measure blood flow velocity in major cerebral arteries.[10][11] Changes in blood flow velocity, pulsatility index, and resistance index can be quantified in response to neuronal activation and this compound administration.

4. Data Analysis:

-

Vessel Diameter Analysis: Custom or commercially available software is used to measure the full width at half maximum of the fluorescence intensity profile across the vessel to determine its diameter from TPLSM images.

-

Blood Flow Velocity Analysis: TCD waveforms are analyzed to extract peak systolic velocity, end-diastolic velocity, and mean flow velocity. The pulsatility index (PI = (systolic velocity - diastolic velocity) / mean velocity) can be calculated as an indicator of downstream vascular resistance.

-

Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to compare vascular responses between baseline, vehicle control, and different doses of this compound.

Conclusion and Future Directions

The existing evidence suggests that this compound, as a beta-adrenergic agonist, has the potential to modulate cerebral blood flow through vasodilation. However, a comprehensive understanding of its specific role in the complex and dynamic process of neurovascular coupling is hampered by a lack of recent, quantitative studies. Future research employing modern, high-resolution imaging and recording techniques is crucial to elucidate the precise mechanisms and dose-dependent effects of this compound on the neurovascular unit. Such studies would not only provide valuable insights into the therapeutic potential of this compound for cerebrovascular disorders but also contribute to a deeper understanding of the adrenergic modulation of neurovascular coupling. A thorough investigation into its effects on different components of the neurovascular unit, including pericytes and astrocytes, would be a particularly valuable avenue for future research.

References

- 1. nysora.com [nysora.com]

- 2. mdpi.com [mdpi.com]

- 3. A quantitative model for human neurovascular coupling with translated mechanisms from animals | PLOS Computational Biology [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 6. [Drug-induced reaction patterns of regional cerebral blood flow (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of a vasoactive drug (nylidrin HCl) on the response of the electroencephalogram to hyperventilation. | Semantic Scholar [semanticscholar.org]

- 8. Parenteral isoxsuprine and nylidrin. Effects on cerebral and peripheral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. asnweb.org [asnweb.org]

- 11. j-nn.org [j-nn.org]

Buphenine's Impact on Retinal Hemodynamics: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buphenine, also known as Nylidrin, is a sympathomimetic drug recognized for its vasodilatory effects in peripheral vascular diseases. Its application in ophthalmology, particularly for degenerative retinal conditions, has prompted investigation into its impact on retinal hemodynamics. This technical guide synthesizes the available scientific literature to provide an in-depth analysis of Buphenine's mechanism of action and its observed effects on the retinal vasculature. Contrary to its systemic vasodilatory properties, the primary evidence from ex vivo studies suggests that Buphenine does not significantly alter retinal blood flow or vessel diameter. Instead, its effects in the retina appear to be predominantly neuronal, influencing retinal information processing. This paper presents the known signaling pathways, summarizes the limited quantitative data, and details the experimental methodologies from key studies to offer a comprehensive resource for researchers in ophthalmology and pharmacology.

Introduction

Buphenine is a beta-adrenergic agonist used therapeutically for its vasodilating effects on peripheral and potentially cerebral circulation.[1] Its use in certain degenerative retinal diseases and glaucoma has led to scientific inquiry into its specific ocular effects.[1] Understanding the precise impact of Buphenine on retinal hemodynamics is crucial for evaluating its therapeutic potential and mechanism of action within the eye. This whitepaper consolidates the current knowledge on this topic, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

Buphenine functions as a beta-adrenergic receptor agonist.[1] Its systemic vasodilatory effect is achieved through the stimulation of these receptors on vascular smooth muscle cells. This interaction initiates a signaling cascade that leads to muscle relaxation and subsequent widening of the blood vessels.[2]

The key steps in this pathway are:

-

Receptor Binding: Buphenine binds to beta-adrenergic receptors on the surface of smooth muscle cells.[2]

-

Adenylyl Cyclase Activation: This binding activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]

-

Protein Kinase A Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Myosin Light Chain Kinase Phosphorylation: PKA phosphorylates myosin light chain kinase (MLCK), leading to its inactivation.

-

Smooth Muscle Relaxation: The inactivation of MLCK prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[2]

Impact on Retinal Hemodynamics: Quantitative Data

A pivotal study on isolated, arterially perfused cat eyes provides the most direct evidence regarding Buphenine's effect on retinal hemodynamics. The findings from this study are summarized below.

| Hemodynamic Parameter | Drug Concentration | Observation | Quantitative Data |

| Retinal Vessel Diameter | 4.5-120 µM | No significant change | Not specified in abstract |

| Perfusion Flow Rate | 4.5-120 µM | Not affected | Not specified in abstract |

Data sourced from Niemeyer et al. (1987).[1]

Experimental Protocols

The following section details the generalized methodology for the isolated, arterially perfused mammalian eye model, as this was the experimental setup used in the key study investigating Buphenine's effects on the retina.

Isolated Arterially Perfused Feline Eye Model

Objective: To maintain a viable ex vivo mammalian eye preparation to study the effects of pharmacological agents on retinal function and hemodynamics, isolated from systemic influences.

Methodology:

-

Animal Preparation: Adult cats are deeply anesthetized.

-

Enucleation: The eye is carefully enucleated, preserving a section of the optic nerve and the ophthalmic artery.

-

Cannulation: The ophthalmic artery is cannulated with a fine-bore needle or catheter.

-

Perfusion: The eye is placed in a perfusion chamber and perfused with a warmed, oxygenated (95% O2, 5% CO2) nutrient medium. The perfusion medium typically consists of a tissue culture medium enriched with serum.

-

Parameter Monitoring:

-

Perfusion Flow Rate: Monitored continuously using a flowmeter connected to the perfusion line.

-

Retinal Vessel Diameter: Measured from fundus photographs or video recordings taken through a microscope focused on the retina.

-

Electrophysiology: Electroretinograms (ERGs) and optic nerve action potentials are recorded to assess retinal function and the effects of the test substance on neural activity.

-

-

Drug Administration: Buphenine is added to the perfusion medium at varying concentrations (e.g., 4.5-120 µM).

-

Data Analysis: Changes in retinal vessel diameter, perfusion flow rate, and electrophysiological responses are measured before, during, and after the application of Buphenine.

Discussion and Implications

The available evidence presents a nuanced view of Buphenine's effects on the retina. While it is a known vasodilator in the peripheral vasculature, its direct impact on retinal blood vessels appears to be negligible. The study by Niemeyer et al. (1987) found no significant changes in retinal vessel diameter or perfusion flow rate in an isolated feline eye model.[1] Instead, the study observed dose-dependent and reversible changes in the electroretinogram (ERG) b-wave and the compound action potential of the optic nerve.[1] This suggests that Buphenine's interaction with retinal adrenergic receptors is more closely linked to neuronal elements involved in information processing rather than the vasculature itself.[1]

The clinical observation that Nylidrin (Buphenine) was the most effective of four vasodilators in the treatment of macular degenerative changes is noteworthy.[3] However, the mechanism behind this clinical benefit is not well-established and may not be directly related to vasodilation in the retina. It is possible that the observed benefits are due to effects on choroidal circulation, which was not directly assessed in the perfused eye study, or through its neuronal effects.